REACTION_CXSMILES
|
[Cl-].[NH2:2][P+:3]([N:10]([CH3:12])[CH3:11])([N:7]([CH3:9])[CH3:8])[N:4]([CH3:6])[CH3:5].[OH-].[Ba+2].[OH-].[Cl-]>O1CCCC1>[NH:2]=[P:3]([N:4]([CH3:6])[CH3:5])([N:10]([CH3:12])[CH3:11])[N:7]([CH3:9])[CH3:8] |f:0.1,2.3.4|
|
Name
|
aminotris(dimethylamino)phosphonium chloride
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
[Cl-].N[P+](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
1.6 kg
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 5-l reactor fitted with a stirrer
|
Type
|
ADDITION
|
Details
|
containing 0.83 mol (equivalent to 1.1 gram equivalents
|
Type
|
ADDITION
|
Details
|
were added dropwise over 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N=P(N(C)C)(N(C)C)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |